molecular formula C11H10Cl2O5 B12380909 Dicamba-propionic acid

Dicamba-propionic acid

Cat. No.: B12380909
M. Wt: 293.10 g/mol
InChI Key: NGTLEGZQWKRNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicamba-propionic acid typically involves the chlorination of o-anisic acid, followed by methoxylation and subsequent reaction with propionic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Dicamba-propionic acid is extensively used in scientific research due to its herbicidal properties. Its applications include:

Mechanism of Action

Dicamba-propionic acid exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors, leading to the overproduction of ethylene and abscisic acid. This results in uncontrolled cell growth, tissue decay, and eventual plant death . The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dicamba-propionic acid include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows for effective control of a wide range of broadleaf weeds with minimal toxicity to non-target organisms. Its volatility and potential for off-target movement are areas of ongoing research and regulation .

Properties

Molecular Formula

C11H10Cl2O5

Molecular Weight

293.10 g/mol

IUPAC Name

3-(2-carboxyethyl)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C11H10Cl2O5/c1-18-10-6(12)4-5(2-3-7(14)15)9(13)8(10)11(16)17/h4H,2-3H2,1H3,(H,14,15)(H,16,17)

InChI Key

NGTLEGZQWKRNJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)CCC(=O)O)Cl

Origin of Product

United States

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